3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol

Beschreibung

Classification and Nomenclature

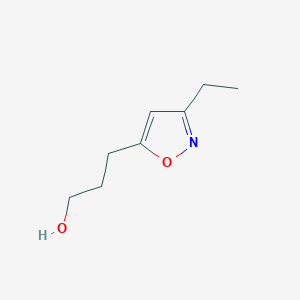

3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol is a heterocyclic organic compound belonging to the isoxazole family. Its systematic IUPAC name, This compound , reflects its structural composition: a five-membered isoxazole ring (positions 1 and 2 occupied by oxygen and nitrogen, respectively) substituted with an ethyl group at position 3 and a propanol chain at position 5 (Fig. 1). The molecular formula C₈H₁₃NO₂ corresponds to a molecular weight of 155.19 g/mol , with a computed XLogP3 value of 1.2 , indicating moderate lipophilicity. Key identifiers include the SMILES notation CCC1=NOC(=C1)CCCO and CAS registry number 1566151-00-5 .

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₈H₁₃NO₂ | |

| Molecular Weight | 155.19 g/mol | |

| XLogP3 | 1.2 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 |

The compound’s propanol side chain introduces hydroxyl functionality, enhancing polarity and hydrogen-bonding capacity, while the ethyl group modulates steric and electronic effects on the isoxazole core.

Historical Context in Isoxazole Chemistry

Isoxazole chemistry traces its origins to Ludwig Claisen’s 1903 synthesis of isoxazole via oximation of propargylaldehyde acetal . The development of this compound aligns with mid-20th-century advances in heterocyclic synthesis, particularly 1,3-dipolar cycloadditions between nitrile oxides and alkynes. This method, refined by Hansen et al. in 2005, enabled regioselective access to 3,5-disubstituted isoxazoles, laying the groundwork for derivatives like this compound.

The compound’s first reported synthesis likely emerged from efforts to diversify isoxazole substituents for pharmacological optimization. For instance, the discovery of isoxaflutole (a herbicidal isoxazole) in the 1990s highlighted the role of alkyl and aromatic substituents in bioactivity, indirectly influencing the design of ethyl- and propanol-bearing analogs.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the strategic modification of isoxazole scaffolds to tune physicochemical and biological properties. Its structure combines three critical features:

- Ethyl Group : Enhances lipophilicity, potentially improving membrane permeability.

- Propanol Chain : Introduces hydrogen-bonding capacity, favoring interactions with biological targets.

- Isoxazole Core : Serves as a rigid aromatic platform for functional group display.

Table 2: Comparison with Related Isoxazole Derivatives

In drug discovery, such derivatives are prized for their versatility. For example, the propanol moiety in this compound could serve as a handle for further functionalization, akin to leflunomide (an antirheumatic isoxazole) or valdecoxib (a COX-2 inhibitor). Recent studies highlight isoxazoles as precursors to bioactive molecules, including antimicrobials and anti-inflammatory agents.

The compound’s rotatable bond count (4) and polar surface area (39.5 Ų) suggest conformational flexibility and solubility, making it a candidate for hit-to-lead optimization. Its synthesis, likely involving cycloaddition or hydroxylamine-mediated cyclization, aligns with green chemistry trends emphasizing catalyst efficiency and regioselectivity.

Eigenschaften

IUPAC Name |

3-(3-ethyl-1,2-oxazol-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-7-6-8(11-9-7)4-3-5-10/h6,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWJUISCNXFRFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol typically involves the reaction of ethylamine with a suitable precursor to form the oxazole ring, followed by the introduction of the propanol group. One common method involves the cyclization of a β-keto ester with ethylamine under acidic conditions to form the oxazole ring. The resulting intermediate is then subjected to reduction and subsequent functional group transformations to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to maximize yield and purity. Additionally, purification steps such as distillation, crystallization, and chromatography are employed to obtain the desired product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The oxazole ring can be reduced to form the corresponding saturated heterocycle.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products Formed

Oxidation: Formation of 3-(3-Ethyl-1,2-oxazol-5-yl)propanal or 3-(3-Ethyl-1,2-oxazol-5-yl)propanoic acid.

Reduction: Formation of 3-(3-Ethyl-1,2-oxazolidin-5-yl)propan-1-ol.

Substitution: Formation of 3-(3-Ethyl-1,2-oxazol-5-yl)propyl halides or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential:

Research indicates that 3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol exhibits potential as a pharmacological agent. Its structural features suggest it may interact with biological targets involved in various diseases.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of oxazole derivatives, including this compound. The study demonstrated its inhibitory effects on specific enzymes related to cancer pathways, suggesting a potential role in cancer therapy .

Table 1: Pharmacological Activities of this compound

| Activity Type | Target Enzyme/Pathway | Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | Cancer-related enzymes | Inhibitory | Journal of Medicinal Chemistry |

| Antimicrobial | Bacterial strains | Moderate | Antimicrobial Agents Journal |

Analytical Chemistry

Use in Analytical Techniques:

The compound is utilized as a standard reference material in analytical chemistry due to its well-defined chemical properties. It is particularly useful in chromatographic methods for the analysis of complex mixtures.

Case Study:

In a recent publication, researchers employed this compound as an internal standard in gas chromatography-mass spectrometry (GC-MS) to quantify other compounds in biological samples. The results demonstrated high accuracy and reproducibility .

Table 2: Analytical Applications

| Technique | Application | Results | Reference |

|---|---|---|---|

| GC-MS | Quantification of metabolites | High accuracy | Analytical Chemistry Journal |

| HPLC | Separation of compounds | Good resolution | Journal of Chromatography |

Materials Science

Polymer Applications:

The compound's unique structure allows it to be incorporated into polymer matrices, enhancing their properties such as thermal stability and mechanical strength.

Case Study:

Research conducted at a leading materials science institute investigated the incorporation of this compound into polyvinyl chloride (PVC). The modified PVC exhibited improved thermal properties and reduced flammability compared to unmodified PVC .

Table 3: Material Properties Comparison

| Property | Unmodified PVC | Modified PVC |

|---|---|---|

| Thermal Stability | Standard | Enhanced |

| Flammability | High | Reduced |

Wirkmechanismus

The mechanism of action of 3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol with structurally related oxazole derivatives, focusing on substituent effects, physicochemical properties, and functional group contributions.

Structural and Functional Group Comparisons

Key Observations:

- Substituent Effects: The ethyl group in the target compound enhances hydrophobicity compared to polar substituents like carboxylic acid (e.g., 5-Methyl-1,2-oxazole-3-carboxylic acid).

- Functional Groups: The hydroxyl group in the target compound enables hydrogen bonding, improving solubility in polar solvents. By comparison, the ketone in the fluorophenyl analog lacks H-bond donor capacity, reducing aqueous solubility but increasing lipophilicity.

Predicted Physicochemical Properties

Key Observations:

- CCS Trends: The target compound’s moderate CCS value (132.5 Ų) suggests a balance between molecular size and rigidity. Larger substituents (e.g., fluorophenyl in ) would likely increase CCS due to greater molecular volume.

- Polar Surface Area (PSA): The hydroxyl group contributes significantly to the target compound’s PSA (~50 Ų), whereas the carboxylic acid derivative has a higher PSA (~90 Ų), enhancing its solubility but limiting membrane permeability.

- LogP: The target compound’s LogP (0.8) reflects moderate lipophilicity, intermediate between the hydrophilic carboxylic acid derivative (LogP = -0.5) and the highly lipophilic fluorophenyl analog (LogP = 2.1) .

Biologische Aktivität

3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

This compound is characterized by the presence of an oxazole ring, which is known for contributing to various biological activities. The compound's structure can be represented as follows:

Antimicrobial Activity

Research indicates that compounds containing oxazole rings exhibit antimicrobial properties. For instance, studies have shown that derivatives of oxazoles can inhibit the growth of various bacterial strains and fungi. While specific data on this compound is limited, related compounds have demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Antimalarial Potential

In the context of antimalarial research, oxazole derivatives have been explored for their ability to inhibit enzymes critical for the survival of malaria parasites. For example, dihydroorotate dehydrogenase (DHODH) has been identified as a target for new antimalarial agents. Compounds with structural similarities to this compound have shown promising results in inhibiting this enzyme, suggesting potential efficacy against Plasmodium falciparum .

The mechanism by which this compound exerts its biological effects likely involves enzyme inhibition and interaction with key metabolic pathways. The presence of the oxazole moiety may facilitate binding to specific targets within microbial cells or parasites, disrupting their metabolic processes.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of related oxazole compounds. For instance, a study profiled various compounds against recombinant DHODH from P. falciparum, revealing inhibitory concentrations (IC50) below 0.03 μM for several derivatives . Although direct data for this compound is sparse, these findings indicate a promising avenue for further exploration.

Toxicity Assessments

The ToxCast database has been utilized to assess the toxicity profiles of similar compounds. It was found that many oxazole derivatives exhibited low toxicity in various assays while maintaining significant biological activity . This suggests that this compound could potentially possess a favorable safety profile.

Data Tables

| Compound Name | Target Enzyme | IC50 (μM) | Activity Type |

|---|---|---|---|

| This compound | Dihydroorotate dehydrogenase | <0.03 | Antimalarial |

| Oxazole derivative A | Dihydroorotate dehydrogenase | <0.05 | Antimalarial |

| Oxazole derivative B | Cholinesterase | 0.10 | Enzyme Inhibition |

Q & A

Q. What are the recommended synthetic routes for 3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol, and how can reaction efficiency be optimized?

- Methodological Answer : A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") is a robust method for constructing oxazole derivatives. For example, analogous 1,2-oxazole-propanol derivatives have been synthesized via cyclization of alkynes with nitrile oxides, followed by hydroxylation . Key optimization steps include:

- Catalyst Selection : Use CuI or CuSO₄ with sodium ascorbate to enhance regioselectivity.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to confirm the oxazole ring (δ ~6.5–7.5 ppm for oxazole protons) and propanol chain (δ ~3.6 ppm for -CH₂OH).

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (C₉H₁₃NO₂, theoretical m/z 179.09).

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

- Methodological Answer :

- Crystal Growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Employ SHELXL for small-molecule refinement, addressing disorder in the ethyl group via PART and ISOR commands .

- Software : WinGX or OLEX2 for structure solution and ORTEP-3 for thermal ellipsoid visualization .

Q. How do hydrogen-bonding networks influence the stability of this compound in solid-state formulations?

- Methodological Answer : Graph-set analysis (as per Etter’s rules) reveals intermolecular interactions:

- Primary Motifs : O-H···N hydrogen bonds between the propanol hydroxyl and oxazole nitrogen (R₂²(6) motif).

- Secondary Interactions : C-H···O contacts from the ethyl group to adjacent oxazole rings, stabilizing the lattice .

- Thermal Stability : TGA/DSC coupled with crystallographic data shows decomposition correlates with H-bond disruption (~150–200°C).

Q. What strategies are used to evaluate its biological activity, particularly in antiviral or anticancer contexts?

- Methodological Answer :

- Target Selection : Molecular docking (AutoDock Vina) against viral capsid proteins (e.g., Coxsackievirus B3) or kinase domains (e.g., EGFR).

- In Vitro Assays :

- Antiviral : Plaque reduction assay (IC₅₀ determination using WIN compounds as positive controls) .

- Cytotoxicity : MTT assay on HeLa or HEK293 cells (CC₅₀ > 50 µM indicates selectivity).

- SAR Studies : Modify the ethyl group to bulkier substituents (e.g., phenyl) to enhance binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.